N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-3-13-4-6-14(7-5-13)17-12-25-19(20-17)21-18(22)15-8-10-16(11-9-15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHCITCWGNUUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.
Substitution Reaction: The 4-ethylphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethylphenyl halides.
Coupling with Benzamide: The final step involves coupling the thiazole derivative with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring and benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Various substituted thiazole and benzamide derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring , a methylsulfonyl group , and a benzamide core . These structural elements are crucial for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antibacterial properties. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Escherichia coli | 12.5 |
| Compound B | Staphylococcus aureus | 6.25 |
| N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | Mycobacterium tuberculosis | 0.09 |
Studies have shown that derivatives of thiazole compounds can effectively combat various bacterial strains, demonstrating their potential as antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma).
Table 2: Anticancer Activity against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | EGFR and HER-2 inhibition |
| A549 | 20 | Induction of apoptosis |
| SK-BR-3 | 25 | Cell cycle arrest |
The presence of the methylsulfonyl group enhances solubility and reactivity, facilitating better interaction with biological targets .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited strong antibacterial activity against Mycobacterium tuberculosis with an MIC of 0.09 µg/mL. This suggests their potential use in treating resistant strains .
- Anticancer Mechanism Exploration : Another investigation focused on the mechanism by which thiazole derivatives inhibit cancer cell proliferation. The study revealed that these compounds could selectively inhibit kinase activity associated with cancer progression, leading to reduced cell viability in vitro .
- Structure-Activity Relationship Analysis : Research into the structure-activity relationships of thiazole derivatives indicated that modifications to the benzamide core significantly impacted their biological activity, suggesting avenues for further optimization in drug development .
Mechanism of Action
The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The thiazole ring and benzamide moiety are crucial for binding to these targets, influencing their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
Substituent Effects:
- Thiazole 4-Position: Aromatic vs. Electron-Withdrawing Groups: Bromine in Compound 50 may enhance electronic interactions with targets, contributing to higher NF-κB activation compared to alkyl-substituted analogs .
Sulfonamide Modifications :
Activity Correlation:
- Cytokine Production : Piperidinylsulfonyl derivatives (2D216, 2E151) consistently outperform methylsulfonyl analogs, suggesting that bulky sulfonamide groups optimize adjuvant activity .
- Synthetic Accessibility : Methylsulfonyl derivatives (e.g., 7a) are synthesized with moderate yields (33%), while ethylsulfonyl variants (7b) require similar efforts, indicating comparable reactivity .
Key Research Findings
- Adjuvant Potency : Compounds with 2,5-dimethylphenyl (2D216) and piperidinylsulfonyl groups exhibit the highest cytokine induction, making them lead candidates for adjuvant development .
- Metabolic Considerations : Ethylphenyl and methylsulfonyl groups in the target compound may balance lipophilicity and stability, though direct comparisons with piperidinylsulfonyl analogs are needed .
- Spectroscopic Confirmation : All analogs are validated via 1H/13C NMR and HRMS, ensuring structural fidelity .
Biological Activity
N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications in pharmacology.
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Thiazole Ring Formation : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving α-haloketones and thioamides under acidic conditions.
- Friedel-Crafts Alkylation : The introduction of the 4-ethylphenyl group is achieved through a Friedel-Crafts alkylation reaction using ethylbenzene and a thiazole derivative with a Lewis acid catalyst.
- Final Assembly : The benzamide and methylsulfonyl moieties are introduced through nucleophilic substitution with 2-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine.
Biological Activity
This compound exhibits various biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Similar Thiazole Derivative | E. coli | 100 μg/mL |
| Similar Thiazole Derivative | S. aureus | 50 μg/mL |
These results suggest that the compound may have comparable efficacy to established antibiotics like chloramphenicol .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Analog | A-431 (Skin Cancer) | <5 |
| Thiazole Analog | Jurkat (Leukemia) | <10 |
These findings indicate that modifications to the thiazole ring can enhance cytotoxicity, potentially making this compound a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It can interact with various receptors, altering their activity through hydrogen bonding and π-π interactions due to its structural features.
Case Studies
Several studies have investigated the biological activity of thiazole derivatives:
- Antimicrobial Study : A recent study evaluated a series of thiazole compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Research : Another study focused on thiazole-containing compounds and their effect on apoptosis in cancer cells, showing that specific substitutions on the thiazole ring significantly enhanced their cytotoxicity against multiple cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide?
- Methodology : The synthesis typically involves coupling a thiazole-2-amine derivative with a sulfonyl-substituted benzoyl chloride. Key steps include:
- Benzamide coupling : React 4-(methylsulfonyl)benzoyl chloride with 4-(4-ethylphenyl)thiazol-2-amine under anhydrous conditions (e.g., dichloromethane or DMF) with a base like triethylamine to neutralize HCl .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC (>95%) .
- Critical parameters : Temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric control to minimize byproducts like unreacted amines or sulfonamides .
Q. How can the molecular structure of this compound be characterized to confirm synthetic success?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylsulfonyl at δ 3.1 ppm for S-CH₃, thiazole protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolve dihedral angles between the thiazole and benzamide moieties (e.g., angles ~120–130°) to confirm spatial arrangement .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 413.12) .
Q. What preliminary assays are recommended to screen for biological activity?
- In vitro screening :
- Antimicrobial : Broth microdilution assays (MIC against S. aureus or E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methoxy substituents) impact bioactivity?
- SAR strategies :
- Substituent variation : Compare analogues (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) in cytotoxicity assays. For example, ethyl groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing solubility .
- Functional group swaps : Replace methylsulfonyl with morpholinosulfonyl to study hydrogen-bonding effects on target binding (e.g., kinase inhibition) .
- Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
Q. How can contradictory data in enzyme inhibition studies (e.g., COX-2 vs. COX-1 selectivity) be resolved?
- Troubleshooting :
- Assay standardization : Ensure consistent enzyme concentrations, buffer pH (7.4), and substrate (arachidonic acid) purity .
- Off-target profiling : Screen against a panel of 50+ kinases/proteases to identify cross-reactivity .
- Crystallography : Co-crystallize the compound with COX-2 to map binding interactions (e.g., sulfonyl group anchoring to Arg120) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Degradation analysis :
- pH stability : Incubate in buffers (pH 1–9) and monitor via HPLC. Methylsulfonyl groups show stability at pH 4–7 but hydrolyze in strong acid/base .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Structural adjustments (e.g., fluorination at the phenyl ring) reduce metabolic clearance .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetics?
- In silico approaches :
- ADMET prediction : Use QikProp to optimize parameters (e.g., BBB permeability: >0.3, PSA <90 Ų) .
- Free-energy perturbation (FEP) : Model substituent effects on binding free energy (ΔΔG) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
